

# ZK756326 Dihydrochloride: A Technical Guide to a Selective CCR8 Agonist

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ZK756326 dihydrochloride

Cat. No.: B2578722

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## Abstract

**ZK756326 dihydrochloride** is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs). This technical guide provides a comprehensive overview of ZK756326, detailing its mechanism of action, signaling pathways, and experimental characterization. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for the investigation of CCR8 biology and its therapeutic potential in immunology and oncology.

## Introduction

C-C chemokine receptor 8 (CCR8) is a key regulator of immune responses, particularly in the context of allergic inflammation and tumor immunity.[1][2] Its activation by the endogenous ligand CCL1 modulates the trafficking and function of various immune cells.[2] The development of small molecule agonists for CCR8, such as ZK756326, provides valuable tools to dissect the physiological and pathological roles of this receptor without the limitations associated with protein ligands.[3] ZK756326 has been identified as a full agonist of CCR8, capable of eliciting downstream signaling events comparable to the natural ligand.[1][4]

## Chemical and Physical Properties

Property	Value
IUPAC Name	2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol dihydrochloride
Molecular Formula	C <sub>21</sub> H <sub>30</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	429.38 g/mol
CAS Number	1780259-94-0
Appearance	Solid
Purity	>99%
Solubility	Soluble in water to 100 mM

## Biological Activity and Quantitative Data

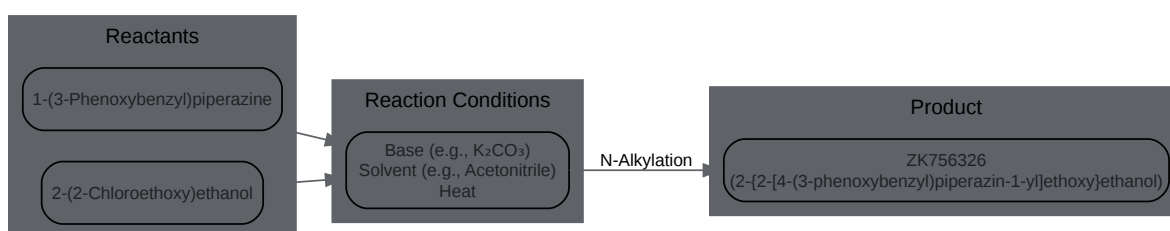
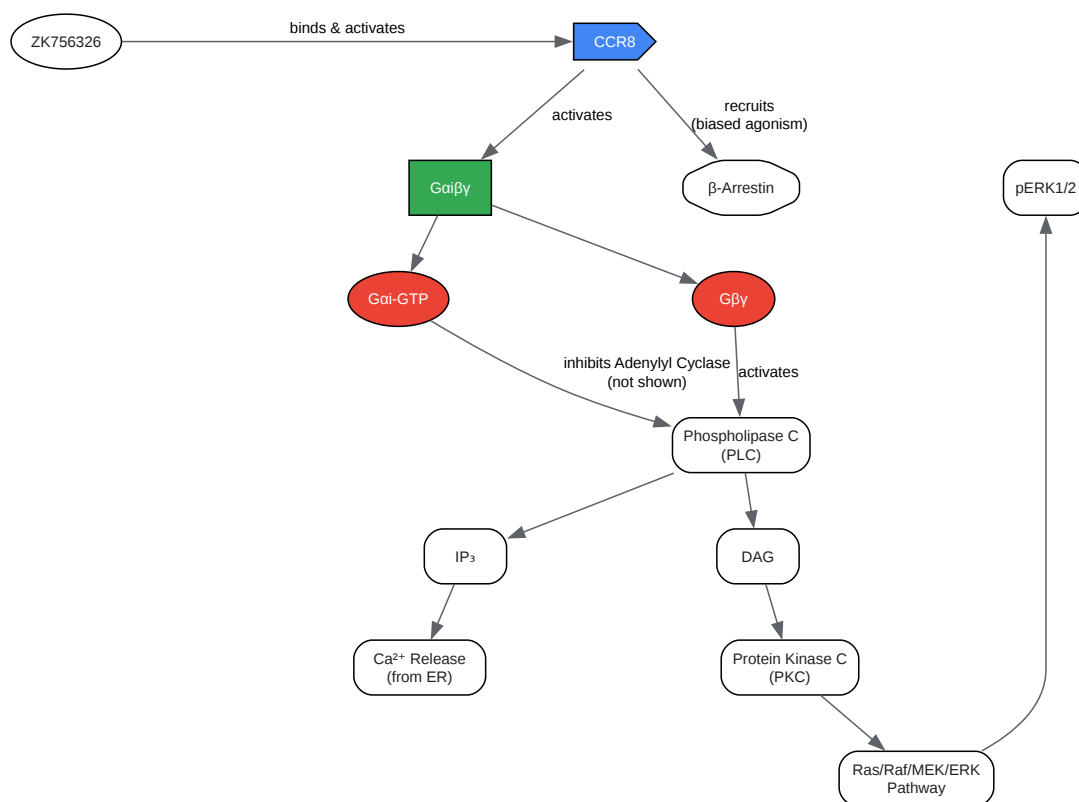
**ZK756326 dihydrochloride** is a selective agonist for the human CCR8 receptor. Its biological activity has been characterized through various in vitro assays, demonstrating its potency and efficacy in activating CCR8-mediated signaling pathways.

Parameter	Value	Assay Type	Cell Line	Reference
IC <sub>50</sub> (CCL1 binding inhibition)	1.8 $\mu$ M	Radioligand Binding Assay	-	[1][4]
EC <sub>50</sub> (Agonist activity)	245 nM	Functional Assay	-	
Selectivity (IC <sub>50</sub> )				
> 28-fold vs 26 other GPCRs	>50 $\mu$ M	Radioligand Binding Assay	-	[4]
5-HT <sub>1a</sub>	5.4 $\mu$ M	Radioligand Binding Assay	-	[4]
5-HT <sub>2o</sub>	4.4 $\mu$ M	Radioligand Binding Assay	-	[4]
5-HT <sub>2o</sub>	34.8 $\mu$ M	Radioligand Binding Assay	-	[4]
5-HT <sub>5a</sub>	16 $\mu$ M	Radioligand Binding Assay	-	[4]
5-HT <sub>6</sub>	5.9 $\mu$ M	Radioligand Binding Assay	-	[4]
$\alpha_{2a}$ -adrenergic	<20 $\mu$ M	Radioligand Binding Assay	-	[4]

## Mechanism of Action and Signaling Pathway

ZK756326 acts as a full agonist at the CCR8 receptor, initiating a cascade of intracellular signaling events. The primary signaling pathway involves the activation of the G $\alpha$ i subunit of the heterotrimeric G protein. This leads to downstream effector activation, including the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4]

Recent studies suggest that small molecule agonists of CCR8, including ZK756326, may exhibit biased agonism.[2][5] This means they can differentially activate G protein-dependent and  $\beta$ -arrestin-mediated signaling pathways compared to the endogenous ligand CCL1. ZK756326 has been shown to induce  $\beta$ -arrestin 1 recruitment with higher efficacy than CCL1, and this recruitment occurs independently of G $\alpha$ i signaling.[2] This biased signaling profile is an important consideration for its application in research and potential therapeutic development.



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Address: 3281 E Guasti Rd

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